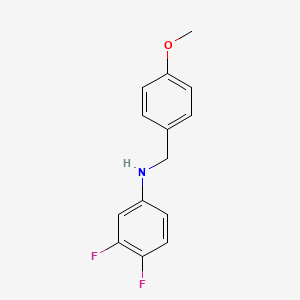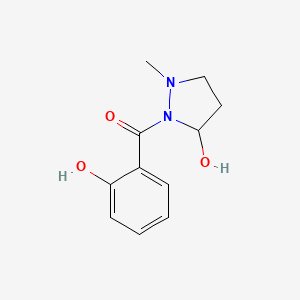
(3,4-difluorophenyl)(4-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-difluorophenyl)(4-methoxybenzyl)amine, also known as DF-MBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DF-MBA belongs to the class of arylalkylamines, which are known to possess a wide range of biological activities.
作用機序
The mechanism of action of (3,4-difluorophenyl)(4-methoxybenzyl)amine is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various enzymes and receptors in the cell. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to activate the peroxisome proliferator-activated receptor gamma, which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. This compound has the potential to modulate various signaling pathways in the cell, leading to its diverse biological activities.
実験室実験の利点と制限
(3,4-difluorophenyl)(4-methoxybenzyl)amine has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound has also been found to be non-toxic at concentrations used in in vitro experiments. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can limit its application in certain assays. This compound also has a high melting point, which can make it difficult to handle in some experiments.
将来の方向性
There are several future directions for research on (3,4-difluorophenyl)(4-methoxybenzyl)amine. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases. Further studies are needed to determine the optimal dose and route of administration for this compound. Additionally, the development of novel synthetic routes for this compound and its derivatives can lead to the discovery of new compounds with improved biological activities.
合成法
(3,4-difluorophenyl)(4-methoxybenzyl)amine can be synthesized using a multi-step process that involves the reaction of 3,4-difluoronitrobenzene and 4-methoxybenzylamine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then reduced with sodium borohydride to obtain the final product this compound. The synthesis method of this compound has been optimized to provide high yields and purity, making it a suitable candidate for further research.
科学的研究の応用
(3,4-difluorophenyl)(4-methoxybenzyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of hepatitis C virus and reduce inflammation in animal models of arthritis. This compound has the potential to be developed into a novel therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases.
特性
IUPAC Name |
3,4-difluoro-N-[(4-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c1-18-12-5-2-10(3-6-12)9-17-11-4-7-13(15)14(16)8-11/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUFSYNTAPDZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)

![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)

![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)
![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)
![rel-(1S,2S)-2-{4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5150479.png)
